Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2,6-diazaspiro[45]decane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C16H22N2O2·HCl It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes steps such as mixing, heating, and purification to ensure high yield and purity of the final product. The compound is then crystallized and dried to obtain the hydrochloride salt.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
- 2-Cbz-2,6-diazaspiro[4.5]decane
- 6-benzyl-2,6-diazaspiro[4.5]decane
- 2,8-diazaspiro[4.5]decan-1-one derivatives
Comparison: Benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate hydrochloride is unique due to its specific benzyl group and spirocyclic structure, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H23ClN2O2 |
---|---|
Molecular Weight |
310.82 g/mol |
IUPAC Name |
benzyl 2,6-diazaspiro[4.5]decane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C16H22N2O2.ClH/c19-15(20-12-14-6-2-1-3-7-14)18-11-9-16(13-18)8-4-5-10-17-16;/h1-3,6-7,17H,4-5,8-13H2;1H |
InChI Key |
DMQWIWBGIKJJBB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC2(C1)CCN(C2)C(=O)OCC3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.